3-Bromo-6-chloro-4-indazole carboxylic acid methyl ester
Description
3-Bromo-6-chloro-4-indazole carboxylic acid methyl ester is a halogenated indazole derivative featuring a bromine atom at position 3, a chlorine atom at position 6, and a methyl ester group at position 4 of the indazole core. Indazoles are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring, making them valuable scaffolds in medicinal chemistry due to their hydrogen-bonding capabilities and structural rigidity. The methyl ester moiety enhances lipophilicity, improving membrane permeability and stability during synthetic processes. This compound is likely utilized as an intermediate in pharmaceutical synthesis, where halogen substituents modulate electronic properties and influence interactions with biological targets .
Properties
IUPAC Name |
methyl 3-bromo-6-chloro-2H-indazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)5-2-4(11)3-6-7(5)8(10)13-12-6/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZACCZIVQHEWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=NNC(=C12)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232904 | |
| Record name | Methyl 3-bromo-6-chloro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-96-3 | |
| Record name | Methyl 3-bromo-6-chloro-1H-indazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-6-chloro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-4-indazole carboxylic acid methyl ester typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of an indazole precursor. The carboxylic acid group is then introduced, followed by esterification to form the methyl ester. Specific reaction conditions, such as the use of solvents like tetrahydrofuran (THF) and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification techniques like recrystallization and chromatography are employed to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-4-indazole carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-6-chloro-4-indazole carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-4-indazole carboxylic acid methyl ester involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
4-Bromo-3-iodo-6-indazolecarboxylic Acid Methyl Ester
- Structure : Bromine at position 4, iodine at position 3, and methyl ester at position 5.
- Key Differences :
- Halogen Type and Position : The iodine atom at position 3 introduces greater steric bulk and lower electronegativity compared to bromine in the target compound. Chlorine (in the target) is smaller and more electronegative, enhancing electron-withdrawing effects on the aromatic ring.
- Ester Position : The methyl ester at position 6 (vs. position 4 in the target) alters the molecule’s electronic distribution and steric accessibility for reactions or target binding.
- Physicochemical Implications: Molecular Weight: The iodine substituent increases molecular weight (~127 g/mol for I vs. Lipophilicity: Iodine’s larger size and lower polarity may increase logP compared to the target compound, favoring membrane permeability but complicating aqueous solubility .
3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic Acid Methyl Ester
- Structure : Imidazopyridine core with bromine (position 3), iodine (position 6), trifluoromethyl (position 8), and methyl ester (position 2).
- Imidazopyridines often exhibit distinct pharmacological profiles due to altered π-π stacking and dipole interactions. Additional Substituents: The trifluoromethyl group at position 8 introduces strong electron-withdrawing effects and enhanced metabolic stability.
- Physicochemical Implications :
Data Table: Comparative Overview
| Compound Name | Core Structure | Substituents (Positions) | Molecular Weight (g/mol)* | Predicted logP* | Key Features |
|---|---|---|---|---|---|
| 3-Bromo-6-chloro-4-indazole carboxylic acid methyl ester | Indazole | 3-Br, 6-Cl, 4-COOCH3 | ~315.5 | ~2.8 | Balanced lipophilicity, moderate steric bulk |
| 4-Bromo-3-iodo-6-indazolecarboxylic acid methyl ester | Indazole | 4-Br, 3-I, 6-COOCH3 | ~407.4 | ~3.5 | High molecular weight, increased logP |
| 3-Bromo-6-iodo-8-trifluoromethyl-imidazo[...] | Imidazopyridine | 3-Br, 6-I, 8-CF3, 2-COOCH3 | ~485.3 | ~4.2 | Enhanced metabolic stability, high lipophilicity |
*Calculated using average atomic masses and estimated substituent contributions.
Biological Activity
3-Bromo-6-chloro-4-indazole carboxylic acid methyl ester (CAS: 885522-96-3) is a heterocyclic compound belonging to the indazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a bromine and chlorine substituent on the indazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of these halogens enhances its binding affinity to various molecular targets, making it a candidate for further pharmacological exploration.
The mechanism of action of this compound involves interactions with specific enzymes and receptors. These interactions can lead to the inhibition or activation of various biological pathways, contributing to its potential therapeutic effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, thus exerting therapeutic effects against diseases such as cancer.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that are crucial for cell growth and proliferation.
Antimicrobial Activity
Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various indazole derivatives against Candida albicans and Candida glabrata, showing promising results for compounds similar to this one:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| 3a | 3.807 mM | C. albicans |
| 3c | 15.227 mM | C. glabrata |
These findings suggest that modifications in the structure can enhance antifungal activity, highlighting the importance of structural optimization in drug development .
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Research has shown that indazole derivatives can inhibit tumor growth through various mechanisms:
- PLK4 Inhibition : Certain derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), which is involved in cell cycle regulation.
- Cell Line Studies : In vitro studies demonstrated that some compounds significantly inhibited the growth of cancer cell lines, including colon cancer models.
For example, compound 81c was noted for its effectiveness against HCT116 tumor growth with IC50 values in the nanomolar range .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antifungal Evaluation : A series of indazole derivatives were synthesized and tested for their antifungal activity against C. albicans. The results indicated that structural modifications could enhance efficacy against resistant strains .
- Antitumor Efficacy : Research on indazole derivatives has shown promising results in inhibiting tumor growth in various cancer models. For instance, compounds targeting PLK4 demonstrated significant cytotoxicity against specific cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Bromo-6-chloro-4-indazole carboxylic acid methyl ester, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromo and chloro substituents on the indazole core can undergo Suzuki-Miyaura coupling using palladium catalysts under inert conditions (e.g., N₂ atmosphere). Optimize solvent choice (e.g., DMF or THF) and temperature (80–120°C) to enhance yields. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the ester product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify aromatic protons (δ 7.0–8.5 ppm) and ester carbonyl signals (δ ~165–170 ppm). IR spectroscopy confirms the ester C=O stretch (~1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺). For halogen verification, X-ray crystallography (via SHELX refinement) provides unambiguous structural confirmation .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis). Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Use LC-MS to identify breakdown products, such as dehalogenated or hydrolyzed derivatives (e.g., carboxylic acid formation under acidic conditions) .
Advanced Research Questions
Q. How do bromo and chloro substituents influence the electronic properties and reactivity of the indazole core in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict sites for nucleophilic/electrophilic attack. The electron-withdrawing nature of Cl and Br substituents lowers the LUMO energy, enhancing reactivity toward Pd-catalyzed couplings. Compare activation energies for substitution vs. coupling pathways to prioritize reaction conditions .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer : Standardize assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability). For kinase inhibition studies, validate target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA). Account for ester hydrolysis in cellular environments by comparing methyl ester vs. free carboxylic acid bioactivity .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity to specific biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Focus on modifying the indazole’s C-4 ester group to improve hydrogen bonding or π-π stacking. Free-energy perturbation (FEP) calculations quantify binding energy changes for proposed substitutions (e.g., replacing Br with CF₃) .
Q. What experimental and theoretical approaches validate the regioselectivity of electrophilic aromatic substitution on this compound?
- Methodological Answer : Use ¹H NMR kinetic studies to track substitution patterns under nitration or sulfonation conditions. Pair with NBO (natural bond orbital) analysis to predict charge distribution. For example, the C-5 position may show higher electron density due to inductive effects from Cl and Br, favoring electrophilic attack at this site .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
